1-oxaspiro[2.3]hexane-5-carbonitrile
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Overview
Description
1-oxaspiro[23]hexane-5-carbonitrile is a unique organic compound characterized by its spirocyclic structure, which includes an oxirane ring fused to a cyclobutane ring with a nitrile group attached
Mechanism of Action
Mode of Action
The mode of action of 1-oxaspiro[2.3]hexane-5-carbonitrile involves a prototropic isomerization . This compound, along with its methyl derivative, undergoes isomerization into the corresponding 3-hydroxymethylbicyclo[1.1.0]butane-1-carboxylic acid derivatives when treated with lithium diisopropylamide in an aprotic medium .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-oxaspiro[2.3]hexane-5-carbonitrile can be synthesized through the isomerization of epoxy derivatives of 3-methylenecyclobutane-1-carbonitrile. The process involves the treatment of these epoxy derivatives with lithium diisopropylamide in an aprotic medium . The reaction conditions typically include:
Reagents: Lithium diisopropylamide (LDA)
Solvent: Aprotic medium (e.g., tetrahydrofuran)
Temperature: Room temperature
Industrial Production Methods
While specific industrial production methods for 1-oxaspiro[2
Chemical Reactions Analysis
Types of Reactions
1-oxaspiro[2.3]hexane-5-carbonitrile undergoes various chemical reactions, including:
Isomerization: The compound can isomerize to form 3-hydroxymethylbicyclo[1.1.0]butane-1-carboxylic acid derivatives.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Isomerization: Lithium diisopropylamide (LDA) in an aprotic medium.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
Isomerization: 3-hydroxymethylbicyclo[1.1.0]butane-1-carboxylic acid derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-oxaspiro[2.3]hexane-5-carbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-oxaspiro[2.3]hexane-5-carbonitrile can be compared with other spirocyclic compounds, such as:
1-oxaspiro[2.3]hexane-5-carboxylate: Similar structure but with a carboxylate group instead of a nitrile group.
3-methylenecyclobutane-1-carbonitrile: Precursor in the synthesis of this compound.
The uniqueness of 1-oxaspiro[2
Properties
IUPAC Name |
1-oxaspiro[2.3]hexane-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-3-5-1-6(2-5)4-8-6/h5H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMBUEBVWQOCAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CO2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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